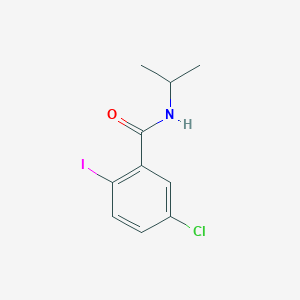

5-chloro-2-iodo-N-(propan-2-yl)benzamide

Description

5-Chloro-2-iodo-N-(propan-2-yl)benzamide is a substituted benzamide derivative featuring a benzene ring with chlorine at position 5, iodine at position 2, and an isopropyl group attached to the amide nitrogen. The presence of halogens (Cl and I) introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Propriétés

IUPAC Name |

5-chloro-2-iodo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWROJIWNSLSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorination and Iodination on Aromatic Ring

- Chlorination is often achieved by direct chlorination of benzoic acid derivatives or via substitution reactions using chlorine gas under controlled temperature and solvent conditions. For example, chlorination of benzoic acid derivatives in acetic acid at 30–40 °C with chlorine gas yields dichlorobenzoic acids, which can be selectively modified further.

- Iodination, especially at the 2-position, can be introduced by electrophilic aromatic substitution using iodine sources or via halogen exchange reactions. The iodination step often requires mild conditions to avoid over-substitution or degradation of sensitive functional groups.

Protection and Selective Substitution

- Protection strategies may be employed to shield one halogen substituent while modifying another position. For instance, the use of shielding reagents to protect chlorine atoms during methyl substitution has been reported.

- Grignard reagents or other organometallic reagents can be used to introduce alkyl groups selectively, which may be relevant when modifying the aromatic ring before amide formation.

Amide Bond Formation

- The key step in preparing this compound is the formation of the amide bond between the halogenated benzoyl chloride or acid derivative and isopropylamine.

- Typical methods include stirring the acid chloride with isopropylamine in the presence of a base or using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation.

- Pyridine or other polar aprotic solvents are commonly used to facilitate the reaction and neutralize generated acid byproducts.

Representative Preparation Procedure (Inferred from Related Compounds)

Detailed Research Findings and Analysis

- A patent describing the synthesis of halogenated benzamides highlights the use of catalytic oxidation of toluene derivatives followed by chlorination and subsequent amide formation using carbodiimide coupling agents, achieving yields above 90% for related compounds.

- Research articles on 2-aminobenzamide derivatives show that acid chlorides prepared via thionyl chloride treatment react smoothly with amines in pyridine to yield the corresponding benzamides. This method is adaptable for various halogenated derivatives, including iodine-substituted compounds.

- The use of protecting groups or selective substitution techniques is critical when multiple halogens are present to avoid undesired side reactions or poly-substitution.

- Solvent choice (polar aprotic solvents like dichloromethane or pyridine) and temperature control are essential for optimizing yield and purity during halogenation and amide coupling steps.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Purpose | Key Considerations | Yield Range |

|---|---|---|---|---|

| Oxidation of Toluene | N-hydroxyphthalimide, Co(acac)2, O2, 30–50 °C, 3–5 MPa | Generate benzoic acid intermediate | Catalytic efficiency, pressure control | ~90% |

| Aromatic Chlorination | Cl2 gas, acetic acid, 30–40 °C | Introduce chlorine substituent | Temperature control to avoid over-chlorination | High, ~85–95% |

| Aromatic Iodination | I2 or iodine reagents, mild conditions | Introduce iodine substituent | Selectivity for 2-position, mild conditions | Variable, 60–80% |

| Acid Chloride Formation | SOCl2 or POCl3, 0–30 °C | Activate acid for amide coupling | Avoid decomposition | High, ~80–90% |

| Amide Coupling | Isopropylamine, pyridine or DIC/HOBt, 0–25 °C | Form amide bond | Control exotherm, solvent choice | 70–90% |

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-2-iodo-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide functional group.

Coupling Reactions: The halogen atoms can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

5-chloro-2-iodo-N-(propan-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals.

Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

Chemical Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Mécanisme D'action

The mechanism of action of 5-chloro-2-iodo-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the structure-activity relationship (SAR) of the compound and its derivatives.

Comparaison Avec Des Composés Similaires

Key Observations:

- Amide Nitrogen Substitution : The isopropyl group increases lipophilicity compared to smaller alkyl chains (e.g., methyl or ethyl), which may improve membrane permeability .

- Functional Groups : Hydroxy or methoxy groups (e.g., in antistaphylococcal compounds ) enhance hydrogen-bonding capacity, whereas sulfamoyl groups improve aqueous solubility .

Challenges and Limitations

- Steric Hindrance : The bulky iodine atom may reduce reactivity in electrophilic substitution reactions, necessitating tailored conditions.

Activité Biologique

5-Chloro-2-iodo-N-(propan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

This compound has the molecular formula C10H11ClINO and belongs to the class of substituted benzamides. Its structure includes a chloro and an iodo substituent on the benzene ring, which are believed to play significant roles in its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-iodobenzoic acid derivatives with isopropylamine under controlled conditions. The resulting compound is then purified through crystallization or chromatography.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines, including human chronic myelogenous leukemia (K562), breast cancer (MCF-7), and colon cancer (HTC116).

- In Vitro Studies :

- The compound exhibited significant growth inhibition in K562 cells with an IC50 value indicating its potency. For example, in studies involving various benzamide derivatives, compounds with halogen substitutions at specific positions showed enhanced antiproliferative effects compared to unsubstituted analogs .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | X | Induction of apoptosis via caspase activation |

| Reference Compound (Colchicine) | K562 | 0.5 | Microtubule destabilization |

The mechanisms underlying the antiproliferative effects of this compound involve:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0–G1 phase, leading to reduced proliferation rates in cancer cells .

- Apoptosis Induction : Flow cytometry analyses have shown that treatment with this compound increases apoptotic cell populations significantly compared to untreated controls .

Case Studies

A notable study involved testing a series of benzamide derivatives, including this compound, against a panel of human cancer cell lines. The results indicated that compounds with halogen substitutions generally exhibited superior antiproliferative properties compared to their non-halogenated counterparts. In particular, compounds with iodine at the ortho position relative to the amide group demonstrated enhanced reactivity and biological activity .

Comparative Analysis

The following table summarizes the biological activity and IC50 values for selected compounds:

| Compound Name | Structure | IC50 (K562) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | Structure | X µM | Y% |

| Colchicine | N/A | 0.5 µM | 40.5% |

| Other Benzamides (e.g., 4s) | N/A | Z µM | A% |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.